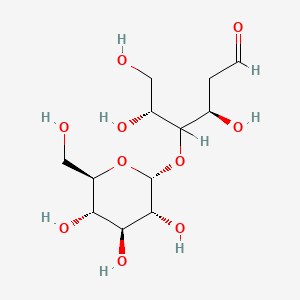
2-Deoxymaltose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxymaltose is a disaccharide composed of two glucose molecules linked by a glycosidic bond. It is structurally similar to maltose but lacks an oxygen atom at the second carbon position of one of the glucose units.
Méthodes De Préparation
2-Deoxymaltose can be synthesized through the transglucosylation of an alpha-glucosidase. It has also been reported to be formed by the cyclodextrin glucanotransferase transfer action and by the beta-amylase hydration of maltal . The synthesis involves the use of enzymes such as Aspergillus niger crystalline alpha-glucosidase and specific reaction conditions including gas-liquid chromatography for the identification of the anomeric forms of hydrolysis products .
Analyse Des Réactions Chimiques
2-Deoxymaltose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Deoxymaltose has various scientific research applications, including:
Chemistry: It is used in the study of glycosidic bond formation and hydrolysis.
Biology: It is used to investigate the enzymatic activity of glycosidases and transferases.
Medicine: It is explored for its potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of biofuels and biodegradable plastics
Mécanisme D'action
The mechanism of action of 2-Deoxymaltose involves its interaction with specific enzymes such as beta-amylase. This enzyme hydrolyzes the glycosidic bond in this compound, resulting in the formation of glucose molecules. The molecular targets and pathways involved include the active site of the enzyme and the glycosidic bond cleavage .
Comparaison Avec Des Composés Similaires
2-Deoxymaltose is similar to other disaccharides such as maltose and isomaltose. it is unique due to the absence of an oxygen atom at the second carbon position of one of the glucose units. This structural difference affects its chemical reactivity and enzymatic interactions. Similar compounds include:
Maltose: A disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide composed of two glucose molecules linked by an alpha-1,6-glycosidic bond
Propriétés
Numéro CAS |
55601-96-2 |
|---|---|
Formule moléculaire |
C12H22O10 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
(3R,5R)-3,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c13-2-1-5(16)11(6(17)3-14)22-12-10(20)9(19)8(18)7(4-15)21-12/h2,5-12,14-20H,1,3-4H2/t5-,6-,7-,8-,9+,10-,11?,12-/m1/s1 |
Clé InChI |
LCIOULREYSZZRU-KFMRXTDRSA-N |
SMILES |
C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
SMILES isomérique |
C(C=O)[C@H](C([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Synonymes |
2-deoxymaltose alpha-glucopyranosyl-(1-4)-2-deoxy-D-glucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















